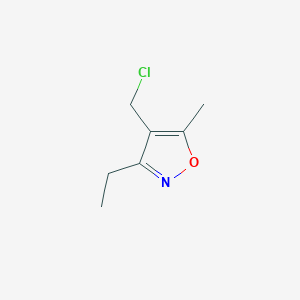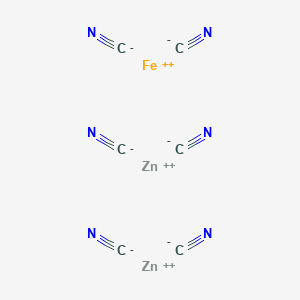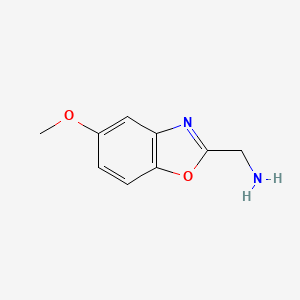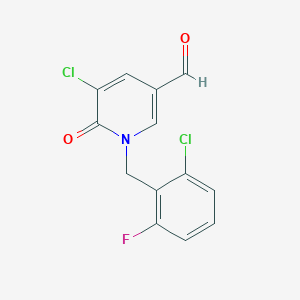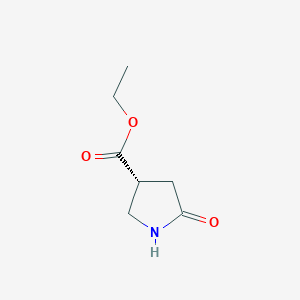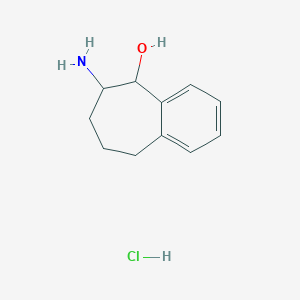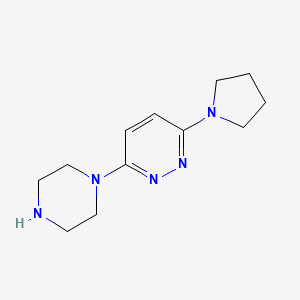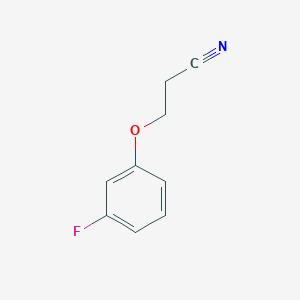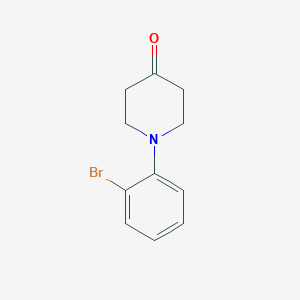
1-Prop-2-ynylpiperidin-4-one
説明
1-Prop-2-ynylpiperidin-4-one is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives have been studied extensively. Recent advances in the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another approach involves the inverse hydroboration of pyridine with a diboron compound and a proton source .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . Advanced techniques like 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used for determining three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis
Physical properties include characteristics like color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties for this compound were not found.科学的研究の応用
Diabetes Management and Incretin-based Therapies
Research on incretin-based therapies, involving glucagon-like peptide-1 (GLP-1) receptor agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors, has shown significant promise in the management of type 2 diabetes. These therapies work by enhancing the action of GLP-1, a hormone involved in glucose regulation, which could be an area where related compounds, such as 1-Prop-2-ynylpiperidin-4-one, may find application. Studies have demonstrated that GLP-1 receptor agonists and DPP-4 inhibitors can improve glycemic control, reduce body weight, and have a low risk of hypoglycemia in diabetes patients (Drucker & Nauck, 2006), (Bloom et al., 2014).
Cardiovascular Health
Incretin-based therapies not only aid in diabetes management but have also been linked to cardiovascular benefits. GLP-1 receptor agonists, in particular, have shown potential in reducing major adverse cardiovascular events in patients with type 2 diabetes, a promising area for the application of related compounds (Nauck et al., 2017).
Obesity Treatment
Given the role of GLP-1 in appetite regulation, incretin-based therapies are also being explored for the treatment of obesity. Enhancing GLP-1 action through receptor agonists or inhibiting its degradation can reduce food intake and promote weight loss, suggesting a potential research application for related chemical compounds (Müller et al., 2019).
Neuroprotection
GLP-1 receptor agonists have been found to offer neuroprotective benefits, protecting against excitotoxic neuronal damage and potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's. This area of research highlights the potential for related compounds to contribute to neuroprotective strategies (Perry et al., 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-prop-2-ynylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-6-3-8(10)4-7-9/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDTVCZEYDRQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(3,4-Dimethoxyphenyl)pyridin-3-YL]methanol](/img/structure/B1648617.png)
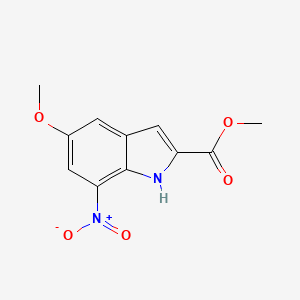
![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1648632.png)
